(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

概要

説明

ABO (hydrochloride) is a compound known for its role as an annexin A7 modulator. It specifically binds to threonine 286 to inhibit its phosphorylation on threonine residues within human umbilical vein endothelial cells. This compound has shown potential in promoting autophagy, reducing apoptosis, and decreasing lipid accumulation in vascular endothelial cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ABO (hydrochloride) involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of aldehyde, acetoacetic ester, and ammonia under solvent-free conditions . This one-pot multi-component reaction is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of ABO (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

化学反応の分析

Sulfonamide Formation at the Amino Group

The primary amine at position 6 undergoes sulfonylation with alkyl/aryl sulfonyl chlorides. This reaction is typically conducted in pyridine as both solvent and base at room temperature .

Example Reaction:

Key Data:

| Sulfonyl Chloride | Product Yield | Conditions |

|---|---|---|

| Methanesulfonyl chloride | 90% | Pyridine, RT, 5 hr |

| Tosyl chloride | 85% | Pyridine, RT, 5 hr |

Hydroxymethyl Group Oxidation

The hydroxymethyl group at position 3 can be oxidized to a carbonyl group using Swern or Jones oxidation . Swern oxidation employs oxalyl chloride-activated dimethyl sulfoxide (DMSO) in methylene chloride at -60°C, followed by triethylamine quenching .

Reaction Pathway:

BOC Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (BOC anhydride) in dimethylaminopyridine (DMAP)-catalyzed conditions at 70°C .

Reaction:

Deprotection with HCl

BOC-protected derivatives are cleaved using concentrated HCl in methanol at room temperature .

Example:

Reductive Amination and Cyclization

The hydroxymethyl group participates in reductive amination or lactam formation. For example:

-

Reaction with halobutyryl or halovaleryl amines under basic conditions (e.g., potassium tert-butoxide) forms fused lactam rings .

Cyclization Example:

Conditions:

N-Alkylation/Acylation

The amine undergoes alkylation/acylation using alkyl halides or acyl chlorides in solvents like DMF or THF with bases such as potassium carbonate or triethylamine .

Example:

Key Reagents:

Catalytic Hydrogenation

The nitro precursor to the amino group is reduced using 10% Pd/C under hydrogen pressure in dichloromethane (DCM)/DMF .

Reaction:

Conditions:

科学的研究の応用

Basic Information

- Molecular Formula: C₉H₁₂N₂O₂

- Molecular Weight: 180.207 g/mol

- IUPAC Name: (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

- CAS Registry Number: Not Available

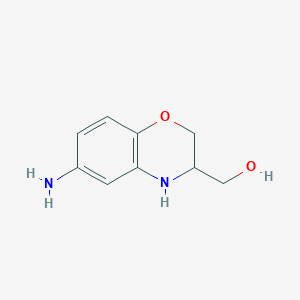

Structure

The structural representation of the compound can be depicted as follows:This structure highlights the presence of an amino group and a hydroxymethyl group attached to the benzoxazine framework, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

Research has indicated that compounds within the benzoxazine class exhibit various biological activities, including:

- Antimicrobial Properties: Benzoxazines have shown effectiveness against certain bacterial strains, suggesting potential for developing new antibiotics.

- Antioxidant Activity: The presence of hydroxyl groups may confer antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in cells.

Case Studies

A notable case study involved testing derivatives of benzoxazines for their antimicrobial efficacy. Results demonstrated that modifications to the benzoxazine structure could enhance activity against resistant bacterial strains .

Agricultural Science

Benzoxazines are known for their role in plant defense mechanisms. The compound may serve as a natural pesticide or herbicide due to its ability to inhibit certain pests and pathogens.

- Plant Growth Regulation: Research indicates that benzoxazines can influence growth patterns in plants by modulating hormonal pathways.

Data Table: Efficacy of Benzoxazine Derivatives in Agriculture

| Compound Name | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| Benzoxazine A | Antifungal | 85 | |

| Benzoxazine B | Herbicidal | 70 | |

| This compound | Antimicrobial | TBD |

Materials Science

The unique properties of benzoxazines make them suitable for use in advanced materials:

- Polymer Chemistry: Benzoxazines can be polymerized to form thermosetting resins that are heat resistant and mechanically stable.

Application Example

In materials science, studies have explored the use of benzoxazine-derived polymers in aerospace applications due to their lightweight and high-temperature resistance .

作用機序

ABO (hydrochloride) exerts its effects by binding to threonine 286 of annexin A7, inhibiting its phosphorylation. This interaction leads to reduced phosphorylation of the microtubule-associated protein 1 light chain in human umbilical vein endothelial cells. Additionally, ABO (hydrochloride) promotes autophagy by triggering the subcellular redistribution of annexin A7 and reducing intracellular calcium levels .

類似化合物との比較

Similar Compounds

Compounds similar to ABO (hydrochloride) include:

Ambroxol hydrochloride: Used as an expectorant and mucokinetic agent.

Bromhexine hydrochloride: Also used as an expectorant and mucokinetic agent.

Uniqueness

ABO (hydrochloride) is unique in its specific modulation of annexin A7 and its ability to promote autophagy and reduce apoptosis in vascular endothelial cells. This sets it apart from other similar compounds that may not have the same molecular targets or effects.

生物活性

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article examines its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 168.20 g/mol. Its structure features a benzoxazine ring with an amino group and a methanol substituent that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzoxazine derivatives as anticancer agents. A study demonstrated that compounds with similar scaffolds exhibited significant cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 7.84 to 16.2 µM . The presence of hydroxyl groups in these compounds enhances their binding affinity to cancer targets, suggesting a structure-activity relationship (SAR) that favors the development of anticancer agents.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 10.5 | Apoptosis induction |

| Compound B | PC-3 | 8.0 | Angiogenesis inhibition |

| This compound | MDA-MB-231 | TBD | TBD |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Research indicates that related benzoxazine compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values against Staphylococcus aureus ranged from 5.64 to 77.38 µM . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Enterococcus faecalis | 8.33 - 23.15 |

Antifungal Activity

In addition to antibacterial effects, benzoxazine derivatives have shown antifungal activity against various fungal strains including Candida albicans and Fusarium oxysporum. The reported MIC values for these compounds ranged from 16.69 to 78.23 µM against Candida species . The antifungal mechanism may involve interference with fungal cell membrane integrity or metabolic pathways crucial for fungal growth.

Case Studies

A notable case study involved the synthesis and evaluation of several benzoxazine derivatives where compound modifications led to enhanced biological activities. For example, the introduction of different substituents on the benzoxazine ring significantly altered the compounds' efficacy against cancer cell lines . This highlights the importance of structural modifications in optimizing biological activity.

特性

分子式 |

C9H12N2O2 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC名 |

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol |

InChI |

InChI=1S/C9H12N2O2/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9/h1-3,7,11-12H,4-5,10H2 |

InChIキー |

QULMQWMDJWXOMS-UHFFFAOYSA-N |

正規SMILES |

C1C(NC2=C(O1)C=CC(=C2)N)CO |

同義語 |

6-ABO cpd 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。